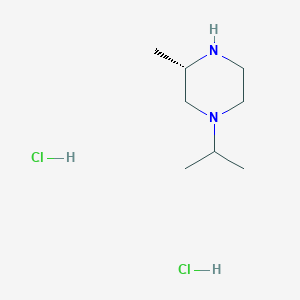

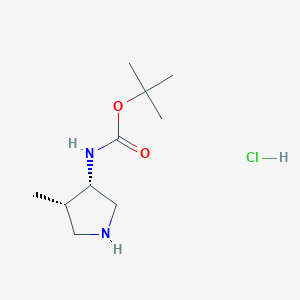

![molecular formula C12H16N2 B6360846 (S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline CAS No. 1414960-52-3](/img/structure/B6360846.png)

(S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

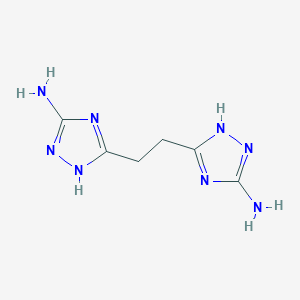

Quinoxalines are a class of N-heterocyclic compounds that are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings .

Synthesis Analysis

The synthesis of quinoxaline has been extensively studied. A very primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis

Quinoxaline is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists . The structure is as shown in Figure 1 .Chemical Reactions Analysis

Quinoxalines have been the subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .Physical And Chemical Properties Analysis

The appearance of quinoxaline at room temperature is typically a colorless to pale-yellow solid . It possesses a high melting point of 26–28 °C and a boiling point of 218-220 °C . It is sparingly soluble in water but readily soluble in many organic solvents such as dichloromethane, ethanol, and acetone .Scientific Research Applications

Biomedical and Pharmaceutical Research

Quinoxaline derivatives, including compounds structurally related to (S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline, have been extensively investigated for their antimicrobial, antitumoral, and chronic disease treatment potentials. These compounds have shown promise in addressing a range of biomedical and pharmacological challenges, from treating infectious diseases to managing chronic and metabolic conditions (Pereira et al., 2015; Irfan et al., 2021).

Material Science and Corrosion Inhibition

In the realm of material science, quinoline and its derivatives, closely related to quinoxalines, have been recognized for their applications as anticorrosive materials. These compounds exhibit effectiveness against metallic corrosion, forming stable chelating complexes with surface metallic atoms, which underscores their potential in industrial applications for protecting metals and alloys from corrosion (Verma et al., 2020).

Optoelectronics and Material Chemistry

The electron-deficient and planar nature of certain quinoxaline derivatives makes them ideal candidates for applications in optoelectronics, including as n-type semiconductors, sensors, and materials for energy storage. Their excellent π–π stacking ability facilitates the development of advanced materials for organic electronics and nanoscience, revealing the critical role these compounds play in pushing the boundaries of material chemistry and device engineering (Segura et al., 2015).

Synthetic Chemistry

The structural diversity and reactivity of quinoxaline derivatives allow for their use in synthetic chemistry, serving as scaffolds for the development of novel compounds with potential applications in various fields of science and technology. Their synthesis involves a variety of starting materials and conditions, enabling the creation of a wide array of biologically active and functionally diverse molecules (Nandha Kumar et al., 2001).

Mechanism of Action

Target of Action

Quinoxaline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures

Mode of Action

Quinoxaline derivatives have been reported to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor signaling, or disrupting cellular structures

Biochemical Pathways

Quinoxaline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets

Pharmacokinetics

A study on similar quinoxaline derivatives suggests that they have good pharmacokinetic profiles and drug-likeness properties

Result of Action

Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects

Safety and Hazards

Quinoxaline can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep the container tightly closed in a dry and well-ventilated place .

Future Directions

Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .

properties

IUPAC Name |

(6aS)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-2-7-12-11(6-1)13-9-10-5-3-4-8-14(10)12/h1-2,6-7,10,13H,3-5,8-9H2/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWGNIXGOYARFJ-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2[C@@H](C1)CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

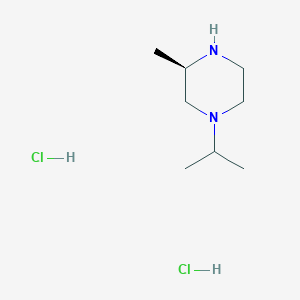

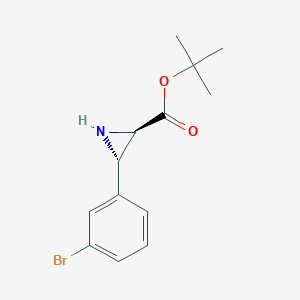

![(8aS)-Hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-one HCl](/img/structure/B6360823.png)

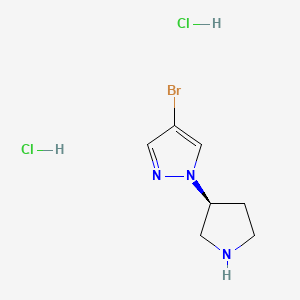

![4-Bromo-[1,5]naphthyridine dihydrobromide](/img/structure/B6360850.png)

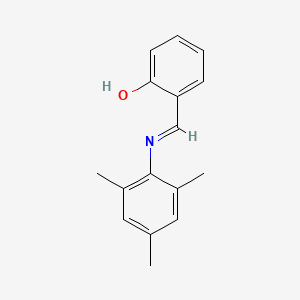

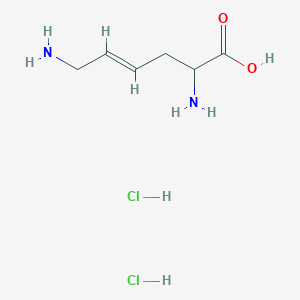

![2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6360856.png)